molecular formula C12H16BrNO4S B3441528 methyl 4-bromo-3-[(diethylamino)sulfonyl]benzoate

methyl 4-bromo-3-[(diethylamino)sulfonyl]benzoate

Cat. No. B3441528
M. Wt: 350.23 g/mol
InChI Key: NTSUCKVCLTWQOI-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-[(diethylamino)sulfonyl]benzoate is a chemical compound that belongs to the class of benzoic acid derivatives. It is commonly used in scientific research as a reagent for the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-[(diethylamino)sulfonyl]benzoate is not well understood. However, it is believed to act as a nucleophile in various organic reactions. It can also act as a leaving group in various substitution reactions.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of methyl 4-bromo-3-[(diethylamino)sulfonyl]benzoate. However, it is not intended for use in drug development due to its potential toxicity.

Advantages and Limitations for Lab Experiments

Methyl 4-bromo-3-[(diethylamino)sulfonyl]benzoate has several advantages for lab experiments. It is a versatile reagent that can be used in the synthesis of various organic compounds. It is also readily available and relatively inexpensive. However, it has several limitations. It is potentially toxic and requires careful handling. It is also not suitable for use in drug development due to its potential toxicity.

Future Directions

There are several future directions for the use of methyl 4-bromo-3-[(diethylamino)sulfonyl]benzoate in scientific research. One potential direction is the development of new synthetic methods using this reagent. Another potential direction is the use of this reagent in the synthesis of new pharmacological agents. Additionally, the potential toxicity of this reagent could be further investigated to better understand its safety profile.

Scientific Research Applications

Methyl 4-bromo-3-[(diethylamino)sulfonyl]benzoate is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is commonly used in the synthesis of sulfonamides, which are important pharmacological agents. It is also used in the synthesis of heterocycles, which are important building blocks in organic chemistry.

properties

IUPAC Name

methyl 4-bromo-3-(diethylsulfamoyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO4S/c1-4-14(5-2)19(16,17)11-8-9(12(15)18-3)6-7-10(11)13/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTSUCKVCLTWQOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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